

# Comparative Efficacy of Maridomycin and Tylosin in Swine: A Guide for Researchers

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## Compound of Interest

Compound Name: Maridomycin

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A comprehensive review of the therapeutic and growth-promoting applications of **Maridomycin** and Tylosin in swine, supported by experimental data and detailed methodologies.

This guide provides a detailed comparison of the macrolide antibiotics **Maridomycin** and Tylosin for their use in swine health and production. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, mechanisms of action, and experimental validation.

## Overview of Macrolide Antibiotics in Swine

Macrolide antibiotics are a critical class of drugs in veterinary medicine, widely used for the treatment and control of bacterial infections in swine. Their spectrum of activity, particularly against Gram-positive bacteria and certain Gram-negative pathogens, makes them effective against common respiratory and enteric diseases in pigs. Furthermore, certain macrolides have been utilized for their growth-promoting effects, contributing to improved feed efficiency and weight gain.

Tylosin, a 16-membered macrolide, has a long history of use in the swine industry and is well-documented for its efficacy against a range of pathogens. **Maridomycin**, a 16-membered macrolide from *Streptomyces hygroscopicus*, and its derivatives have shown potent antibacterial activity, although its application and documented efficacy in swine are less prevalent in publicly available research.

## Therapeutic Efficacy in Swine Diseases

This section compares the efficacy of **Maridomycin** and Tylosin in the treatment of major swine diseases. Due to a scarcity of published in vivo studies on **Maridomycin** in swine, the comparison relies heavily on in vitro susceptibility data for **Maridomycin** and extensive in vivo clinical trial data for Tylosin.

### Swine Respiratory Disease (SRD)

Swine Respiratory Disease is a multifactorial condition often involving pathogens such as *Mycoplasma hyopneumoniae*, *Pasteurella multocida*, and *Actinobacillus pleuropneumoniae*.

Tylosin has demonstrated efficacy in controlling SRD associated with *Mycoplasma hyopneumoniae* and *Pasteurella multocida*.

**Maridomycin** (as 9-propionyl**maridomycin**) has shown in vitro activity against Gram-positive bacteria, which could suggest potential efficacy against some causative agents of SRD. However, in vivo studies in swine are not readily available in the reviewed literature.

Table 1: In Vitro Susceptibility (MIC) Data for Key Swine Respiratory Pathogens

Antibiotic	Pathogen	MIC Range (µg/mL)	MIC90 (µg/mL)
Tylosin	<i>Mycoplasma hyopneumoniae</i>	Not specified	≥64 <sup>[1]</sup>
Tylosin	<i>Pasteurella multocida</i>	Not specified	Not specified
9-propionylmaridomycin	<i>Staphylococcus aureus</i>	0.2 - >100	Not specified
9-propionylmaridomycin	<i>Streptococcus pyogenes</i>	0.05 - 0.1	Not specified
9-propionylmaridomycin	<i>Diplococcus pneumoniae</i>	0.02 - 0.1	Not specified

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC90 is the MIC required to inhibit the growth of 90%

of isolates.

## Porcine Proliferative Enteropathy (Ileitis)

Porcine Proliferative Enteropathy, caused by the intracellular bacterium *Lawsonia intracellularis*, is a significant enteric disease in swine.

Tylosin is effective for the treatment and control of PPE. Studies have shown its efficacy when administered via feed or injection.

**Maridomycin's** efficacy against *Lawsonia intracellularis* has not been extensively documented in published research.

Table 2: Efficacy of Tylosin in the Treatment of Porcine Proliferative Enteropathy (PPE)

Study Parameter	Tylosin Treatment Group	Control Group	p-value	Reference
Gross Intestinal Lesion Score	Lower	Higher	0.031	
L. intracellularis Antigen Labeling	Lower	Higher	0.032	

Table 3: In Vitro Susceptibility (MIC) of *Lawsonia intracellularis* to Tylosin

Isolate Origin	Activity Tested	MIC Range (µg/mL)	Reference
North American & European	Intracellular	0.25 - 32	[2]
North American & European	Extracellular	1 - >128	[2]
Brazilian & Thai	Intracellular	2 - 8	[3]
Brazilian & Thai	Extracellular	2 - 32 (Thai), 16 - >128 (Brazilian)	[3]
South Korean	Intracellular	0.25 - 0.5	[4]
South Korean	Extracellular	0.25 - 0.5	[4]

## Swine Dysentery

Swine dysentery, caused by *Brachyspira hyodysenteriae*, is a severe mucohemorrhagic diarrheal disease.

Tylosin is commonly used in the treatment of swine dysentery. However, resistance has been reported, making susceptibility testing crucial.

The in vitro activity of **Maridomycin** against *Brachyspira hyodysenteriae* is not well-documented in the available literature.

## Growth Promotion

The use of antibiotics as growth promoters in swine feed has been a common practice to improve weight gain and feed efficiency.

Tylosin has been shown to improve growth performance in swine.

Data on the use of **Maridomycin** as a growth promoter in swine is limited in the reviewed scientific literature.

Table 4: Effect of Tylosin on Swine Growth Performance

Administration Route	Average Daily Gain (ADG)	Feed Conversion (F/G)	Reference
Feed (110 ppm)	No significant difference from control	Similar to control	[5]
Injection (8.82 mg/kg BW)	Poorer than control	Worsened compared to control	[5]
Water (66 mg/L)	No significant difference from control	Worsened compared to control	[5]

## Experimental Protocols

### In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.

Methodology (Broth Microdilution):

- **Preparation of Antibiotic Solutions:** A series of two-fold dilutions of the test antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
- **Bacterial Inoculum Preparation:** A standardized suspension of the target bacterium is prepared to a specific concentration (e.g.,  $1.5 \times 10^8$  colony-forming units/mL).
- **Inoculation:** Each well of a 96-well microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (temperature, atmosphere) for a specified period (e.g., overnight).
- **Reading Results:** The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

### In Vivo Efficacy Trial for Porcine Proliferative Enteropathy (PPE)

Objective: To evaluate the therapeutic efficacy of an antibiotic against experimentally induced PPE in pigs.

Methodology:

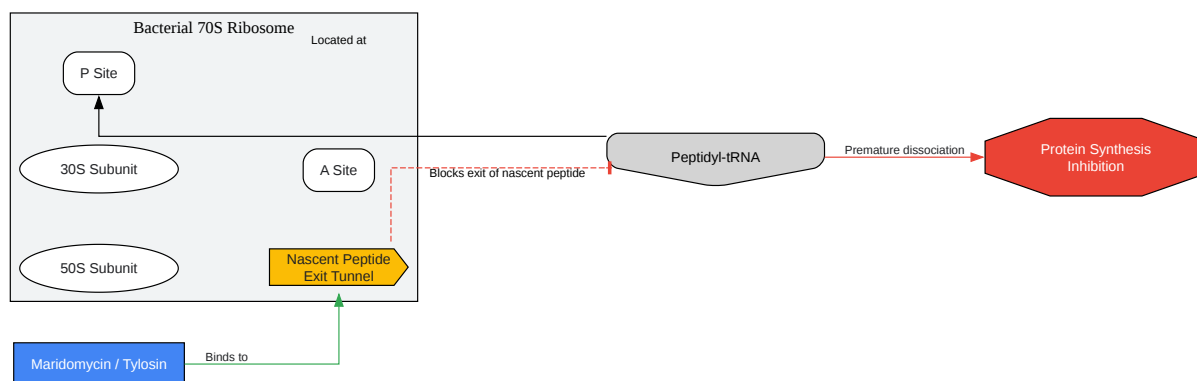
- **Animal Selection:** A cohort of healthy, weaned pigs negative for *Lawsonia intracellularis* is selected.
- **Acclimation:** Pigs are acclimated to the research facility and diet for a designated period.
- **Experimental Challenge:** Pigs are orally inoculated with a known virulent strain of *Lawsonia intracellularis*.
- **Treatment Groups:** Pigs are randomly allocated to a treatment group (receiving the test antibiotic) and a control group (receiving a placebo).
- **Treatment Administration:** The antibiotic is administered according to the study design (e.g., in-feed, via injection) for a specified duration.
- **Clinical Observation:** Pigs are monitored daily for clinical signs of PPE, such as diarrhea, and body condition is scored.
- **Data Collection:** Body weights are recorded at regular intervals to calculate average daily gain (ADG). Fecal samples may be collected to quantify bacterial shedding.
- **Necropsy and Lesion Scoring:** At the end of the study, pigs are euthanized, and the intestines are examined for gross and microscopic lesions characteristic of PPE. Lesions are scored based on a standardized scoring system.
- **Statistical Analysis:** Data from the treatment and control groups are statistically compared to determine the efficacy of the antibiotic.

## Mechanism of Action and Signaling Pathways

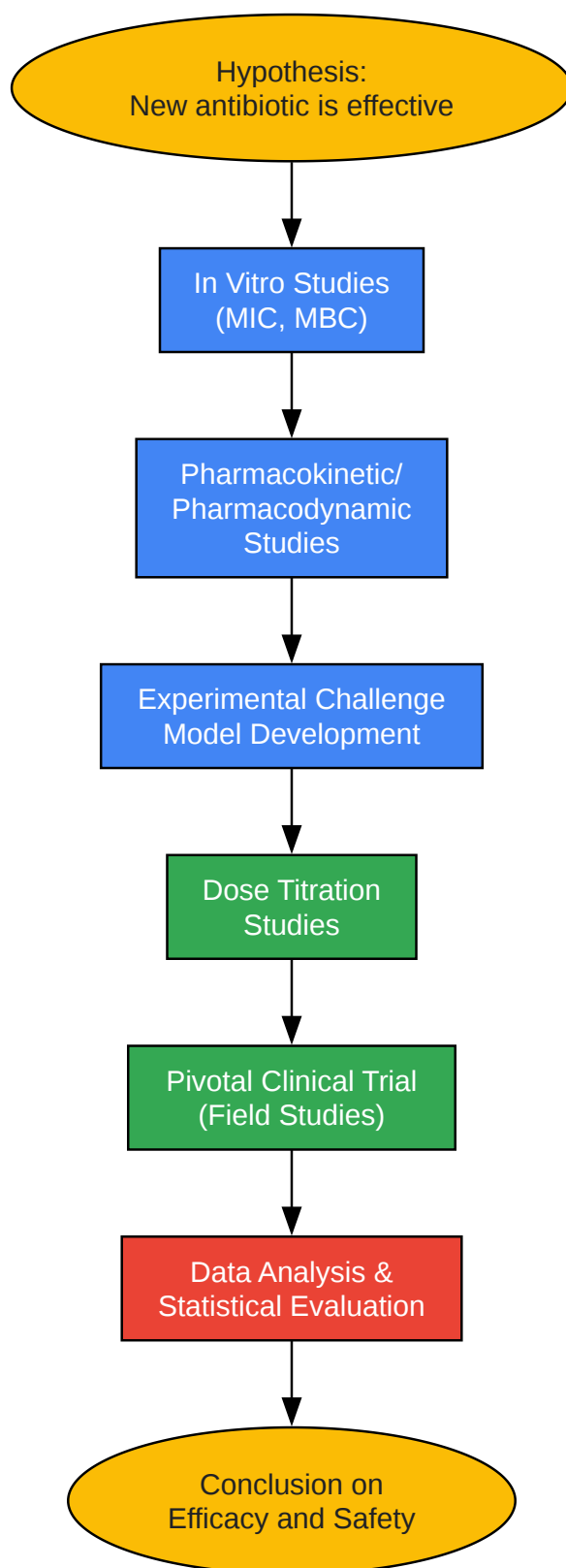
Both **Maridomycin** and Tylosin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of peptide chain elongation.

## Macrolide Mechanism of Action

Macrolides bind to the nascent peptide exit tunnel on the 50S ribosomal subunit, leading to the dissociation of peptidyl-tRNA from the ribosome.







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## References

- 1. researchgate.net [researchgate.net]
- 2. In vitro antimicrobial activity against 10 North American and European Lawsonia intracellularis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and in vitro antimicrobial susceptibility of porcine Lawsonia intracellularis from Brazil and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Two Lawsonia intracellularis Isolates Associated with Proliferative Hemorrhagic Enteropathy and Porcine Intestinal Adenomatosis in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. singerepidemiology.org [singerepidemiology.org]
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